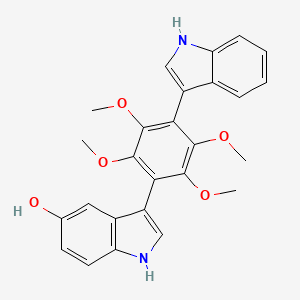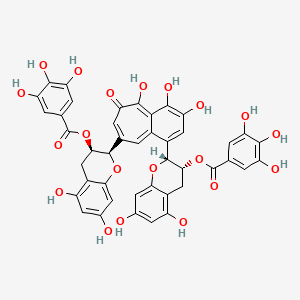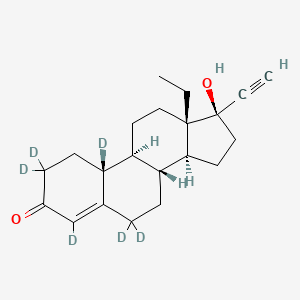
Milrinone-d3
概要
説明
ミルリノン-d3は、ミルリノンの重水素化形態であり、ミルリノンは主に心不全の治療における肺血管拡張薬および強心薬として使用されるホスホジエステラーゼ3阻害剤です。重水素化バージョンであるミルリノン-d3は、その安定同位体標識のために、ミルリノンの薬物動態と薬力学を研究するために科学研究で頻繁に使用されます。
科学的研究の応用
Milrinone-d3 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Pharmacokinetic Studies: this compound is used to study the absorption, distribution, metabolism, and excretion of milrinone in the body.
Pharmacodynamic Studies: Researchers use this compound to investigate the effects of milrinone on various physiological processes.
Biological Research: this compound is used in studies involving cardiac function and vascular relaxation.
Medical Research: The compound is used to explore new therapeutic applications and to understand the mechanisms of action of milrinone.
Industrial Applications: this compound is used in the development of new formulations and drug delivery systems.
準備方法
合成経路と反応条件
ミルリノンの合成は、1-(4-ピリジル)-2-アセトンとα-(置換メチレン)シアノアセトアミドをアルカリ性条件下で反応させることから始まります。 この反応は通常、反応物を加熱することにより行われ、ミルリノンの生成につながります 。ミルリノン-d3の調製方法は、重水素化試薬を使用して、重水素原子を最終生成物に組み込むことを含みます。
工業的生産方法
ミルリノンの工業的生産は、同様の合成経路に従いますが、大規模生産向けに最適化されています。このプロセスには、最終生成物の高収率と高純度を確保するために、反応条件を慎重に制御することが含まれます。ミルリノン-d3の工業的生産における重水素化試薬の使用には、重水素原子の組み込みを保証するために追加のステップが必要になります。
化学反応解析
反応の種類
ミルリノン-d3は、ミルリノンと同様に、次のものを含むさまざまな化学反応を起こします。
酸化: ミルリノンは、特定の条件下で酸化され、酸化された誘導体の生成につながります。
還元: 還元反応は、ミルリノンをその還元型に変換できます。
置換: ミルリノンは置換反応を受けることができ、官能基が他の基に置き換えられます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムが含まれます。
還元: 水素化ホウ素ナトリウムと水素化アルミニウムリチウムなどの還元剤が使用されます。
置換: さまざまな求核剤を、目的の生成物に応じて置換反応で使用できます。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、ミルリノンの酸化は、水酸化された誘導体の生成につながる可能性がありますが、還元は化合物の還元型を生成できます。
科学研究における用途
ミルリノン-d3は、その安定同位体標識のために、科学研究で広く使用されています。その用途には、次のようなものがあります。
薬物動態研究: ミルリノン-d3は、ミルリノンの体内での吸収、分布、代謝、排泄を研究するために使用されます。
薬力学研究: 研究者は、ミルリノン-d3を使用して、ミルリノンのさまざまな生理学的プロセスに対する影響を調べます。
生物学的調査: ミルリノン-d3は、心臓機能と血管弛緩を含む研究に使用されます。
医学研究: この化合物は、新しい治療用途を探求し、ミルリノンの作用機序を理解するために使用されます。
産業用用途: ミルリノン-d3は、新しい製剤と薬物送達システムの開発に使用されます。
化学反応の分析
Types of Reactions
Milrinone-d3, like milrinone, undergoes various chemical reactions, including:
Oxidation: Milrinone can be oxidized under certain conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert milrinone to its reduced forms.
Substitution: Milrinone can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of milrinone can lead to the formation of hydroxylated derivatives, while reduction can produce reduced forms of the compound.
作用機序
ミルリノン-d3は、ミルリノンと同様に、ホスホジエステラーゼ3を阻害することによって効果を発揮します。この阻害は、環状アデノシン一リン酸(cAMP)の分解を防ぎ、タンパク質キナーゼA(PKA)の活性化を強化します。 PKAは心臓細胞内のさまざまな成分をリン酸化し、収縮力を強化し、血管拡張を促進します 。関連する分子標的と経路には、βアドレナリン作動性シグナル伝達経路とcAMP-PKAシグナル伝達カスケードが含まれます。
類似の化合物との比較
ミルリノン-d3は、次のような他のホスホジエステラーゼ阻害剤と比較できます。
アムリノン: 類似の強心作用と血管拡張作用を持つ、別のビピリジン誘導体。
ドブタミン: 心不全の治療に使用される交感神経刺激薬アミンで、βアドレナリン受容体を介して作用します。
エノキシモン: 類似の治療用途を持つホスホジエステラーゼ阻害剤。
ユニークさ
ミルリノン-d3は、安定同位体標識があるため、薬物動態と薬力学研究で特に有用です。この標識により、生物系における化合物の正確な追跡と分析が可能になり、その挙動と効果に関する貴重な洞察が得られます。
類似化合物との比較
Milrinone-d3 can be compared with other phosphodiesterase inhibitors, such as:
Amrinone: Another bipyridine derivative with similar inotropic and vasodilatory effects.
Dobutamine: A sympathomimetic amine used in the treatment of heart failure, which acts through β-adrenergic receptors.
Enoximone: A phosphodiesterase inhibitor with similar therapeutic applications.
Uniqueness
This compound is unique due to its stable isotope labeling, which makes it particularly useful in pharmacokinetic and pharmacodynamic studies. This labeling allows for precise tracking and analysis of the compound in biological systems, providing valuable insights into its behavior and effects.
特性
IUPAC Name |
2-oxo-5-pyridin-4-yl-6-(trideuteriomethyl)-1H-pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O/c1-8-11(9-2-4-14-5-3-9)6-10(7-13)12(16)15-8/h2-6H,1H3,(H,15,16)/i1D3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZRHRDRVRGEVNW-FIBGUPNXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=O)N1)C#N)C2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C1=C(C=C(C(=O)N1)C#N)C2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.24 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3R,4S,6S,8S,10R,12R,14R,16S,17E,19E,21E,23E,25E,28R)-3-hexyl-4,6,8,10,12,14,16-heptahydroxy-17,28-dimethyl-1-oxacyclooctacosa-17,19,21,23,25-pentaen-2-one;(3R,4S,6S,8S,10R,12R,14R,16S,17E,19E,21E,23E,25E,27S,28R)-3-hexyl-4,6,8,10,12,14,16,27-octahydroxy-17,28-dimethyl-1-oxacyclooctacosa-17,19,21,23,25-pentaen-2-one;(3R,4S,6S,8S,10R,12R,14R,16S,17E,19E,21E,23E,25E,27S,28R)-4,6,8,10,12,14,16,27-octahydroxy-3-[(1R)-1-hydroxyhexyl]-17,28-dimethyl-1-oxacyclooctacosa-17,19,21,23,25-pentaen-2-one](/img/structure/B8070032.png)



![5-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(2,3,5,6-tetradeuterio-4-fluorophenyl)morpholin-4-yl]methyl]-1,2-dihydro-1,2,4-triazol-3-one](/img/structure/B8070068.png)
![(3R,5S,6R,7R,9R,12R,13S)-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-6-[(2S,3R,4S,6R)-3-hydroxy-6-methyl-4-[methyl(trideuterio(113C)methyl)amino]oxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione](/img/structure/B8070076.png)




![(17E)-17-ethylidene-14-(1-hydroxyethyl)-27-(2-hydroxypropan-2-yl)-20,33-dimethyl-24,30,37,40-tetramethylidene-12,15,22,25,28,35,38-heptaoxo-19,32,42-trioxa-9-thia-3,13,16,23,26,29,36,39,44,45,46,47-dodecazahexacyclo[39.2.1.18,11.118,21.131,34.02,7]heptatetraconta-1(43),2(7),3,5,8(47),10,18(46),20,31(45),33,41(44)-undecaene-4-carboxamide](/img/structure/B8070123.png)
![4-{3-[7-(4-Methylpiperazin-1-Yl)-1h-Benzimidazol-2-Yl]-1h-Indazol-6-Yl}aniline](/img/structure/B8070136.png)
![(1S,2S,5R,7S,9S,10S,14R,15S,19S)-15-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-19-ethyl-4,14-dimethyl-7-[(2R,3R,4R,5S,6S)-3,4,5-trimethoxy-6-methyloxan-2-yl]oxy-20-oxatetracyclo[10.10.0.02,10.05,9]docosa-3,11-diene-13,21-dione;(1S,2R,5S,7R,9R,10S,14R,19S)-15-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-19-ethyl-14-methyl-7-[(2R,3R,4R,5S,6S)-3,4,5-trimethoxy-6-methyloxan-2-yl]oxy-20-oxatetracyclo[10.10.0.02,10.05,9]docosa-3,11-diene-13,21-dione](/img/structure/B8070142.png)
